

4-((4-(Benzyloxy)phenyl)sulfonyl)phenol molecular weight

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Compound of Interest

Compound Name: 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol

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<-33> A Technical Guide to 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-((4-(benzyloxy)phenyl)sulfonyl)phenol, a significant organic compound in medicinal chemistry and materials science. This document details the molecule's fundamental physicochemical properties, including its precise molecular weight, and offers an in-depth, replicable protocol for its synthesis and purification. Furthermore, it establishes a framework for its analytical characterization using modern spectroscopic and chromatographic techniques. The guide also explores the compound's applications, particularly its emerging role as a versatile intermediate and a pharmacologically active agent in drug development. This paper is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, serving as a vital resource for the synthesis, analysis, and application of this compound.

Introduction to 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol

4-((4-(Benzyloxy)phenyl)sulfonyl)phenol, also known as Bisphenol S-monobenzyl ether (BPS-MPE), is an aromatic sulfone derivative. The presence of a sulfonyl group connecting two phenolic rings, one of which is protected by a benzyl ether, imparts a unique combination of

chemical reactivity and structural rigidity. This structure makes it a valuable intermediate in the synthesis of more complex molecules, including polymers and pharmacologically active compounds. Phenolic compounds, in general, are widely recognized for their diverse biological activities, which include antioxidant, anti-inflammatory, and antimicrobial properties, making them a cornerstone of drug discovery and development.[1]

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its basic properties. These parameters are critical for reaction stoichiometry, analytical characterization, and predicting its behavior in various chemical and biological systems.

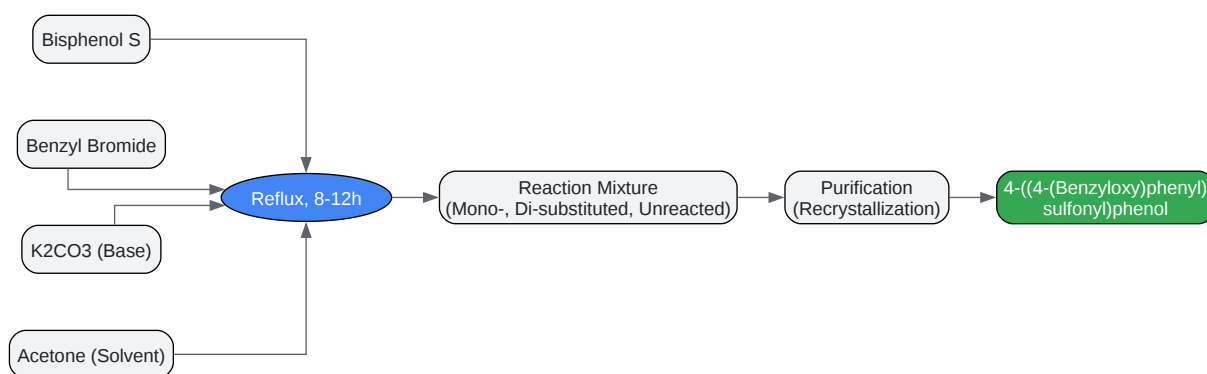
Property	Value	Source
Molecular Formula	C ₁₉ H ₁₆ O ₄ S	[2][3]
Molecular Weight	340.4 g/mol	[2][4]
Exact Mass	340.07693016 Da	[2]
CAS Number	63134-33-8	[3][5][6]
Appearance	White to Off-White Solid	[7]
Melting Point	166-168 °C	[5]
IUPAC Name	4-((4-(phenylmethoxy)phenyl)sulfonyl)phenol	[2]
Common Synonyms	BPS-MPE, 4-Benzyloxy-4'-hydroxydiphenyl sulfone	[2][5]

Synthesis and Purification

The synthesis of **4-((4-(benzyloxy)phenyl)sulfonyl)phenol** is typically achieved through the selective benzylation of Bisphenol S (4,4'-sulfonyldiphenol). The protocol described below is a standard laboratory procedure designed to favor mono-substitution and minimize the formation of the dibenzylated byproduct.

Synthesis Workflow

The synthesis involves a nucleophilic substitution reaction where one of the phenolic hydroxyl groups of Bisphenol S acts as a nucleophile, attacking the electrophilic benzyl carbon of benzyl bromide. The use of a base is crucial to deprotonate the phenol, thereby increasing its nucleophilicity.



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Caption: Workflow for the synthesis of **4-((4-(benzyloxy)phenyl)sulfonyl)phenol**.

Step-by-Step Experimental Protocol

- **Reaction Setup:** To a round-bottom flask, add Bisphenol S (1.0 eq), potassium carbonate (K_2CO_3 , 1.5 eq), and acetone. Stir the suspension vigorously.
- **Addition of Reagent:** Add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.
- **Reaction:** Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

- **Work-up:** After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
- **Purification:** Recrystallize the crude solid from an ethanol/water mixture to yield the pure **4-((4-(benzyloxy)phenyl)sulfonyl)phenol**.

Expert Insight: The choice of a relatively weak base like K_2CO_3 and a slight excess of benzyl bromide is a deliberate strategy to favor the mono-benzylated product over the di-substituted version. Acetone is an excellent solvent for this S_N2 reaction as it readily dissolves the organic components while being polar enough to facilitate the reaction.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical step that relies on a combination of analytical techniques.

Technique	Expected Results
1H NMR	Aromatic protons in the range of δ 6.8-7.8 ppm, a singlet for the benzylic CH_2 protons around δ 5.1 ppm, and a singlet for the phenolic OH.
^{13}C NMR	Signals corresponding to the distinct aromatic carbons, the benzylic carbon, and the carbons attached to oxygen and sulfur.
Mass Spec (MS)	A molecular ion peak $[M+H]^+$ or $[M-H]^-$ corresponding to the calculated exact mass (340.08).
HPLC Purity	A single major peak indicating >95% purity when monitored at a suitable UV wavelength (e.g., 254 nm).[7]

Self-Validation: The combination of these techniques provides a self-validating system. The mass spectrometry confirms the molecular weight, NMR confirms the specific chemical structure and arrangement of atoms, and HPLC verifies the purity of the bulk sample. A

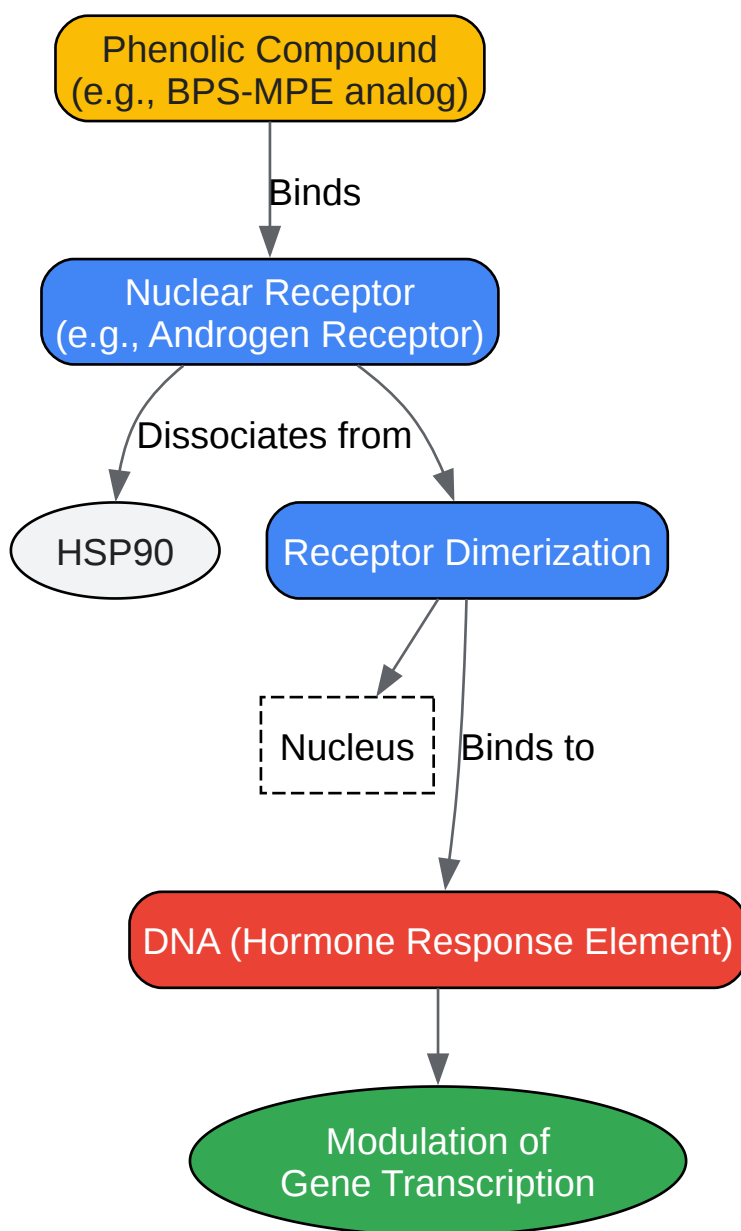
certificate of analysis for a similar compound shows how these techniques are used for quality control.^[7]

Applications in Research and Drug Development

While originally used as an intermediate in materials science, for instance in the synthesis of liquid crystals^[8], **4-((4-(benzyloxy)phenyl)sulfonyl)phenol** and its analogs are gaining attention in medicinal chemistry. The core diphenyl sulfone structure is a known pharmacophore that can interact with various biological targets.

Role as a Potential Endocrine-Modulating Agent

Derivatives of diphenyl sulfone are being investigated for their potential to act as antagonists for nuclear receptors, such as the androgen receptor (AR).^[9] The phenol group on the molecule provides a key hydrogen bonding point, which can be crucial for binding to the ligand-binding domain of these receptors. The development of novel AR antagonists is a significant area of research for treating prostate cancer.^[9]



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Caption: Potential interaction pathway with nuclear hormone receptors.

Intermediate for Synthesis

The phenolic hydroxyl group and the benzyl ether provide two distinct points for further chemical modification. The phenol can be used in reactions like etherification or esterification, while the benzyl group can be removed through hydrogenolysis to reveal another phenol, allowing for differential functionalization of the two aromatic rings. This versatility makes it a

valuable building block for creating libraries of compounds for drug screening. The synthesis of its parent compound, 4-(benzyloxy)phenol, is a well-established industrial process.[10][11]

Conclusion

4-((4-(Benzyloxy)phenyl)sulfonyl)phenol is more than a molecule with a defined molecular weight of 340.4 g/mol ; it is a versatile chemical entity with significant potential. This guide has provided the essential technical details for its synthesis, characterization, and application. For researchers in drug discovery, the diphenyl sulfone core, combined with the strategic placement of functional groups, offers a promising scaffold for developing novel therapeutics, particularly in the realm of endocrine-related diseases.

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